molecular formula C14H15BrN2O4S B12921349 6-((3-Bromophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine CAS No. 137897-69-9

6-((3-Bromophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine

Cat. No.: B12921349
CAS No.: 137897-69-9
M. Wt: 387.25 g/mol
InChI Key: FAQXXPPCZGCMKU-UHFFFAOYSA-N
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Description

6-((3-Bromophenyl)thio)-1-((2-hydroxyethoxy)methyl)-5-methylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromophenylthio group, a hydroxyethoxy methyl group, and a methylpyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3-Bromophenyl)thio)-1-((2-hydroxyethoxy)methyl)-5-methylpyrimidine-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Bromophenylthio Group: The bromophenylthio group can be introduced via a nucleophilic substitution reaction, where a bromophenylthiol reacts with a suitable leaving group on the pyrimidine ring.

    Attachment of the Hydroxyethoxy Methyl Group: This step involves the reaction of the pyrimidine derivative with a hydroxyethoxy methylating agent under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Scale-up processes may also involve continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenylthio group, potentially converting it to a phenylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Phenylthio Derivatives: Resulting from reduction reactions.

    Substituted Pyrimidines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s potential biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biochemical Research: It can be used as a probe to study biochemical pathways and interactions.

Industry

    Agriculture: The compound may have applications as a pesticide or herbicide due to its potential biological activity.

    Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 6-((3-Bromophenyl)thio)-1-((2-hydroxyethoxy)methyl)-5-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenylthio group may facilitate binding to hydrophobic pockets, while the hydroxyethoxy methyl group can enhance solubility and bioavailability. The pyrimidine core is crucial for the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    6-Phenylthio-1-((2-hydroxyethoxy)methyl)-5-methylpyrimidine-2,4(1H,3H)-dione: Lacks the bromine atom, which may affect its reactivity and biological activity.

    6-((3-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)-5-methylpyrimidine-2,4(1H,3H)-dione: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and interactions.

Uniqueness

The presence of the bromophenylthio group in 6-((3-Bromophenyl)thio)-1-((2-hydroxyethoxy)methyl)-5-methylpyrimidine-2,4(1H,3H)-dione imparts unique chemical and biological properties, such as enhanced reactivity in substitution reactions and potential for specific biological interactions. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

137897-69-9

Molecular Formula

C14H15BrN2O4S

Molecular Weight

387.25 g/mol

IUPAC Name

6-(3-bromophenyl)sulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C14H15BrN2O4S/c1-9-12(19)16-14(20)17(8-21-6-5-18)13(9)22-11-4-2-3-10(15)7-11/h2-4,7,18H,5-6,8H2,1H3,(H,16,19,20)

InChI Key

FAQXXPPCZGCMKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC(=CC=C2)Br

Origin of Product

United States

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